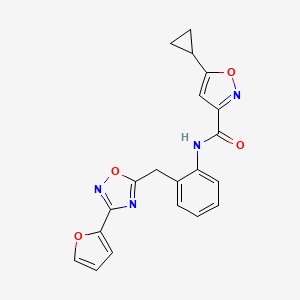
5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, an isoxazole ring, and an oxadiazole moiety, which contribute to its unique pharmacological properties. The molecular formula is C16H16N4O3 with a molecular weight of 312.32 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and isoxazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
In vitro studies indicated that these compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .
The proposed mechanism of action includes the inhibition of key enzymes involved in cancer cell proliferation. The presence of the furan and oxadiazole groups facilitates interactions with cellular targets, leading to enhanced cytotoxicity. Molecular docking studies suggest strong binding affinities to critical receptors involved in cancer pathways.
Case Studies
- Study on MCF-7 Cells : A study evaluating the effects of similar oxadiazole derivatives on MCF-7 cells showed that these compounds significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential for further development as an anticancer agent .
科学的研究の応用
The compound has shown promise in various biological assays, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of isoxazole can inhibit cell proliferation in cancer cell lines such as SNB-19 and OVCAR-8, showcasing percent growth inhibitions ranging from 51% to 86% depending on the specific structural modifications made to the compound .
Antidiabetic Effects
In vivo studies using models like Drosophila melanogaster have indicated that certain oxadiazole derivatives can lower glucose levels significantly, suggesting potential applications in diabetes management. Compounds structurally related to 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide have shown similar effects .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer activity of various isoxazole derivatives, including those similar to this compound. The results revealed that these compounds effectively induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The most effective derivatives achieved over 80% inhibition in certain cancer cell lines .
Case Study 2: Diabetes Management
In a separate study focusing on anti-diabetic agents, researchers evaluated several oxadiazole compounds for their ability to regulate glucose levels in genetically modified Drosophila models. The findings indicated that specific modifications to the oxadiazole ring could enhance glucose-lowering effects significantly, paving the way for further exploration of these compounds in diabetes treatment .
特性
IUPAC Name |
5-cyclopropyl-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-20(15-11-17(27-23-15)12-7-8-12)21-14-5-2-1-4-13(14)10-18-22-19(24-28-18)16-6-3-9-26-16/h1-6,9,11-12H,7-8,10H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAIHVRRIZBLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













